Cell-Based Potency Comparison: EJMC-1 (IC₅₀ 42 μM) vs. Analogue 4e (IC₅₀ 3 μM)
In a head-to-head cell-based assay measuring TNF-α induced cytotoxicity, EJMC-1 exhibited an IC₅₀ of 42 μM [1]. The optimized analogue 4e demonstrated an IC₅₀ of 3 μM, representing a 14-fold improvement in potency [1].
| Evidence Dimension | TNF-α inhibition potency (Cell-based IC₅₀) |
|---|---|
| Target Compound Data | 42 μM |
| Comparator Or Baseline | 4e (2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivative) |
| Quantified Difference | 14-fold weaker |
| Conditions | Cell-based assay measuring TNF-α induced cytotoxicity |
Why This Matters
This defines EJMC-1's role as a reference tool compound for assessing relative potency gains during structure-activity relationship (SAR) studies, rather than as a lead candidate itself.
- [1] Deng, X., Zhang, X., Tang, B., Liu, H., Shen, Q., Liu, Y., & Lai, L. (2018). Design, Synthesis, and Evaluation of Dihydrobenzo[cd]indole-6-sulfonamide as TNF-α Inhibitors. Frontiers in Chemistry, 6, 98. View Source
